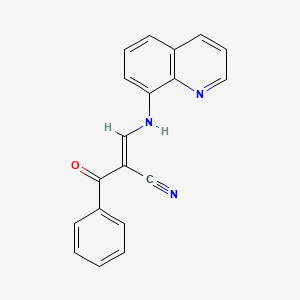

(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile, referred to as E2B3Q8YAP2E, is a synthetic organic compound with a diverse range of uses. It is a versatile compound with both industrial and scientific applications. It is used in the synthesis of various pharmaceuticals and can be used as a reagent in various chemical reactions. It is also used in the development of new drugs and in the study of biological systems.

科学的研究の応用

Antioxidant and Antibacterial Activities

Research on phenolic esters and amides of quinoline derivatives, similar to "(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile," has shown promising antioxidant and antibacterial properties. A study by Shankerrao et al. (2013) synthesized a series of phenolic esters and amides derived from quinoline, demonstrating significant in vitro antioxidant and antibacterial activities against various bacterial strains, comparable to standard antibiotics like ampicillin (Shankerrao, Bodke, & Mety, 2013).

Sensing Biological Zn(II)

Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline, capable of sensing biological Zn(II) with high specificity and reversibility. These compounds exhibit significant fluorescence enhancements upon Zn(II) coordination, making them useful tools in biological studies to monitor zinc levels (Nolan et al., 2005).

Tautomeric Preferences and Stability

Dobosz, Ośmiałowski, and Gawinecki (2010) investigated the tautomeric preferences of quinoline derivatives, revealing insights into their chemical stability and electronic structure. Their findings contribute to a deeper understanding of the molecular properties and potential applications of such compounds in various research fields (Dobosz, Ośmiałowski, & Gawinecki, 2010).

Gas Sensing Property

A study by Rad et al. (2016) explored the synthesis and structural characterization of coordination polymers based on quinoline derivatives, demonstrating their potential in gas sensing applications. These compounds showed strong fluorescence emissions, which could be utilized in the detection and monitoring of gases (Rad et al., 2016).

Apoptosis Inducers in Cancer Research

Kemnitzer et al. (2008) identified a series of 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, showing that specific substitutions at the benzoyl group can induce apoptosis in cancer cells, presenting a novel approach for therapeutic intervention in oncology. This research highlights the importance of quinoline derivatives in the development of new cancer treatments (Kemnitzer et al., 2008).

特性

IUPAC Name |

(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O/c20-12-16(19(23)15-6-2-1-3-7-15)13-22-17-10-4-8-14-9-5-11-21-18(14)17/h1-11,13,22H/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYNNWUHQPNHEK-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=CNC2=CC=CC3=C2N=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C(=C/NC2=CC=CC3=C2N=CC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2994534.png)

![N-[2-(3-Pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2994540.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2994543.png)

![N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2994545.png)

![1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2994547.png)

![2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid](/img/structure/B2994553.png)